N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Description
N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors
Sulfonamide compounds, including sulfonamide inhibitors, play a significant role in therapy for bacterial infections and diseases caused by other microorganisms. These compounds are also utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Their importance extends over 100 years, with ongoing research to develop valuable drugs for conditions like cancer, glaucoma, inflammation, and dandruff among the most investigated applications (Gulcin & Taslimi, 2018).
Pyrazine Derivatives
Pyrazine derivatives are aromatic heterocyclic compounds with diverse pharmacological properties, arousing significant interest for research. They have been identified to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral effects. The varied applications and promising pharmacological effects of pyrazine derivatives underscore their potential for developing more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).
Azetidine Derivatives
Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent in the stereoselective synthesis of amines and their derivatives, including azetidines. These methodologies offer access to structurally diverse piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutically relevant compounds. The synthesis and application of azetidine derivatives demonstrate their potential in medicinal chemistry and drug development (Philip et al., 2020).
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-26(24,25)20-13-4-2-3-12(7-13)19-15(22)11-9-21(10-11)16(23)14-8-17-5-6-18-14/h2-8,11,20H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXIYQKLLJRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.